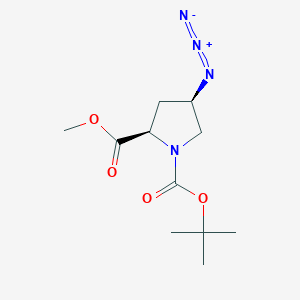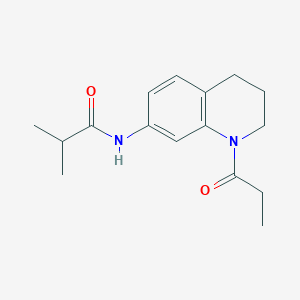![molecular formula C8H12ClN3O2 B2741494 Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride CAS No. 2445785-36-2](/img/structure/B2741494.png)
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride” is a chemical compound . It is a yellow solid with a melting point of over 300°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of a similar compound was reported as follows: δ 2.07–2.34 (m, 2H, C 7’ -H), 3.41 (s, 3H, N-CH 3), 4.491–4.495 (m, 2H, C 6’ -H), 5.10 (s, 2H, C 4’ -H), 7.34–7.39 (m, 1H, Ph-H), 7.60–7.66 (m, 1H, Ph-H), 7.79–7.85 (m, 1H, Ph-H), 8.14 (d, J = 13.2 Hz, 1H, C 5 -H), 8.85 (1H, s, C 2 -H) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, a weaker base NaHCO3 led to the formation of the dehalogenated side product 2,6-diphenyl-2H-pyrazolo .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of over 300°C . Its IR spectrum shows a peak at 1706 cm-1, corresponding to the C=O bond . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
Chemical Synthesis and Organic Chemistry Applications
The literature review reveals significant interest in the development of novel synthetic methodologies and chemical transformations involving heterocyclic compounds, which are crucial in drug discovery and materials science. For example, the chemistry of heterocyclic N-oxide molecules, including pyrazolo[3,4-b]pyridine derivatives, has been extensively studied for their potential in organic synthesis, catalysis, and as drug candidates due to their diverse biological activities (Li et al., 2019). These compounds are valued for their versatility as synthetic intermediates and their applications in forming metal complexes, designing catalysts, and asymmetric synthesis.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyrazolo[3,4-b]pyridine scaffolds are recognized as privileged structures for drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of these scaffolds have gained attention among medicinal chemists, leading to several lead compounds targeting various disease states (Cherukupalli et al., 2017). This indicates a rich potential for further exploration and development of drug candidates based on the pyrazolo[3,4-b]pyridine core.
Potential in Optoelectronic Materials
The incorporation of heterocyclic compounds like quinazolines and pyrimidines, which are structurally related to pyrazolo[3,4-b]pyridines, into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018). This suggests that methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate; hydrochloride could also find applications in the development of materials for electronic devices and luminescent elements, given its structural similarity and potential for chemical modification.
将来の方向性
特性
IUPAC Name |
methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6;/h2-4H2,1H3,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAZUUXGIMQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=NN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)
![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)



![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)



![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)